Accelerated Redox Kinetics: Over 1000x Faster Reduction vs. Co(acac)₃
A direct kinetic comparison between Mn(acac)₃ and its closest structural analog, Co(acac)₃, reveals a dramatic difference in electron transfer rates. In acetonitrile, Mn(acac)₃ is reduced by Fe(II) more than a thousand times faster than Co(acac)₃ [1]. This vast kinetic disparity stems from the significantly greater lability of the Mn(III)-oxygen bond, which facilitates the formation of a key binuclear reaction intermediate, and this effect is accelerated by the Mn(acac)₃ reactant itself [2].
| Evidence Dimension | Relative rate of electron transfer reduction by Fe(II) |
|---|---|
| Target Compound Data | Relative rate factor > 1000 |
| Comparator Or Baseline | Co(acac)₃ (relative rate factor = 1) |
| Quantified Difference | >1000-fold increase in reduction rate for Mn(acac)₃ |
| Conditions | Acetonitrile solvent, reduction by Fe(II) species |
Why This Matters
For applications requiring rapid redox cycling, such as in catalysts for oxidation reactions or as a mediator in electrochemical devices, Mn(acac)₃ provides orders of magnitude faster response times compared to Co(acac)₃, enabling higher throughput or lower operating overpotentials.
- [1] Macartney, D. H.; Sutin, N. Redox kinetics of metal complexes in nonaqueous solutions. V. Kinetics and mechanism of the iron (II) reduction of the acetylacetonates of manganese (III) and cobalt (III) in acetonitrile. Inorg. Chem. 1985, 24 (21), 3403–3409. View Source
- [2] All Journals abstract for Macartney and Sutin, 1985. View Source
